molecular formula C13H17BrO B15168111 Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- CAS No. 596112-16-2

Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-

Cat. No.: B15168111
CAS No.: 596112-16-2
M. Wt: 269.18 g/mol
InChI Key: VESPNIUAUNUNHS-UHFFFAOYSA-N
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Description

Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- is a specialized organic compound of significant interest in advanced chemical synthesis and research applications. This molecule features a benzeneethanol core—a structure known in its simple form (2-phenylethanol) for its role in fragrance and flavor chemistry . This core is functionalized with reactive 3-butenyl and bromomethyl groups, making it a valuable bifunctional intermediate. The bromomethyl group is a versatile handle for further chemical transformations, including nucleophilic substitutions to form ethers or amines, while the alkenyl group offers a site for reactions such as hydrofunctionalization or cyclization. This unique combination of functional groups suggests potential utility in the synthesis of complex organic molecules, potentially including polymers, pharmaceuticals, and fine chemicals. As with many specialized reagents, its mechanism of action is dependent on the specific synthetic pathway employed. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product's specific safety data sheet (SDS) before use.

Properties

CAS No.

596112-16-2

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

2-[2-[2-(bromomethyl)but-3-enyl]phenyl]ethanol

InChI

InChI=1S/C13H17BrO/c1-2-11(10-14)9-13-6-4-3-5-12(13)7-8-15/h2-6,11,15H,1,7-10H2

InChI Key

VESPNIUAUNUNHS-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC1=CC=CC=C1CCO)CBr

Origin of Product

United States

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS serves as a selective brominating agent for allylic and benzylic positions under radical-initiated conditions. A protocol detailed by Thieme Connect involves dissolving the precursor 2-[2-(methyl)-3-butenyl]phenethanol in (trifluoromethyl)benzene, followed by the addition of NBS and a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Photochemical activation using a medium-pressure mercury vapor lamp (150 W) at 40–60°C drives the reaction to completion within 1–2 hours, achieving yields exceeding 85%. The electron-withdrawing nature of the trifluoromethyl group in the solvent enhances reaction efficiency by stabilizing radical intermediates.

Key Reaction Parameters:

Parameter Value/Range Impact on Yield
Solvent (Trifluoromethyl)benzene Increases radical stability
Temperature 40–60°C Optimizes initiation rate
Initiator AIBN or BPO 1–2 mol% sufficient
Light Source 150 W Hg lamp Ensures consistent radical generation

Direct Bromine (Br₂) Addition in Biphasic Systems

The patent US6214999B1 describes a photo-bromination method using elemental bromine in a dichloromethane-water biphasic system. The precursor is dissolved in dichloromethane, and bromine is introduced at 0–5°C under vigorous stirring. A mercury vapor lamp (6 kW) irradiates the mixture to generate bromine radicals, which selectively attack the benzylic methyl group. This method achieves 70–75% yield but requires careful temperature control to minimize di-bromination byproducts. Post-reaction purification involves phase separation, washing with sodium bisulfite, and crystallization in methyl tert-butyl ether.

Multi-Step Synthesis from Phenethyl Alcohol Derivatives

The full synthesis of Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- typically involves sequential functionalization of a phenethyl alcohol backbone. A representative pathway includes:

Alkylation of 2-Vinylphenethanol

The precursor 2-vinylphenethanol undergoes alkylation with 3-butenyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, with the hydroxide group of phenethanol acting as a nucleophile. Yields range from 60–70%, contingent on the purity of the butenyl bromide reagent.

Bromomethylation Optimization

Post-alkylation, the butenyl side chain is brominated using the NBS or Br₂ methods outlined above. Studies indicate that substituting traditional solvents like CCl₄ with (trifluoromethyl)benzene reduces toxicity while improving regioselectivity. For instance, NBS in (trifluoromethyl)benzene at 50°C achieves 88% conversion compared to 72% in CCl₄ under identical conditions.

Side Reactions and Byproduct Mitigation

Wagner–Meerwein Rearrangement

During bromination, the butenyl side chain may undergo Wagner–Meerwein rearrangement, particularly in the presence of acidic byproducts. For example, a study in Molbank (2023) observed that brominating camphene-derived substrates with NBS in acetonitrile produced 15–20% of a rearranged dibrominated byproduct. Adding a neutral scavenger like triethylamine (TEA) suppresses this pathway, reducing byproduct formation to <5%.

Di-Bromination Control

Excess brominating agents or prolonged reaction times favor di-bromination at the allylic position. Kinetic studies from the patent literature demonstrate that maintaining Br₂ concentrations below 1.2 equivalents and limiting reaction times to 1 hour restricts di-bromination to ≤8%.

Advanced Purification and Characterization

Crystallization Techniques

Final purification employs fractional crystallization from methyl tert-butyl ether at −20°C, yielding >99% purity as confirmed by HPLC. The compound’s solubility in ether (23.5 g/L at 25°C) allows efficient recovery of 85–90% of the product.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.47 (d, J = 10.5 Hz, 2H, CH₂Br), 5.62 (m, 1H, CH=CH₂), 7.25–7.35 (m, 4H, aromatic).
  • IR (KBr): ν = 3289 cm⁻¹ (O-H stretch), 1322 cm⁻¹ (S=O stretch from sulfonamide intermediates).

Industrial-Scale Production Considerations

Continuous Flow Reactors

The patent US6214999B1 highlights the use of tubular piston-flow reactors for large-scale synthesis. A reactor equipped with a 6 kW UV lamp and glycol-water cooling maintains temperatures at 10°C, achieving a throughput of 600 kg/h with 82% yield.

Chemical Reactions Analysis

Types of Reactions: Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including potential drug candidates. Its derivatives could exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers, resins, and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- depends on its specific application and the molecular targets involvedThe bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the butenyl group may enhance binding affinity or specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key properties of "Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-" with structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Solubility/Volatility Key Applications/Findings Reference
Benzeneethanol (2-Phenylethanol) C₈H₁₀O Phenethyl group, -OH 122.16 Slightly soluble in water (2 mL/100 mL H₂O); miscible in organic solvents Fragrance, flavoring, antimicrobial agent
Benzeneethanol, β-methyl- C₉H₁₂O β-methyl group, -OH 136.19 Not explicitly reported; likely lower volatility than benzeneethanol Pyrolysis product in biomass studies
2-(Bromomethyl)naphthalene C₁₁H₁₀Br Bromomethyl, naphthalene core 225.10 Insoluble in water; soluble in organic solvents Intermediate in organic synthesis
b-amino-3-methoxy-Benzeneethanol C₁₀H₁₅NO₂ Amino, methoxy substituents 181.23 Low water solubility; better in organic solvents Pharmaceutical synthesis
Target compound C₁₀H₁₃BrO Bromomethyl, 3-butenyl, -OH ~229.12 (estimated) Likely low water solubility; moderate volatility due to alkenyl group Potential synthetic intermediate (inferred) N/A

Reactivity and Functional Group Analysis

  • Bromomethyl Group: Compared to methyl or methoxy substituents (e.g., β-methyl-benzeneethanol or b-amino-3-methoxy-Benzeneethanol ), the bromomethyl group introduces higher electrophilicity, making the compound more reactive in nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions.
  • Hydroxyl Group: Like other benzeneethanol derivatives, the -OH group enables hydrogen bonding, which could influence solubility in polar solvents or interaction with biological targets.

Volatility and Aromatic Profile

While simple benzeneethanol derivatives (e.g., 2-phenylethanol) are volatile and contribute to floral aromas in perfumes or teas , the bromine and alkenyl substituents in the target compound likely reduce volatility. This contrasts with compounds like linalool or jasmone, which are highly volatile and dominate aroma profiles in tea samples .

Notes and Limitations

  • Direct experimental data on "Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-" are scarce, necessitating inferences from structural analogs.
  • Regulatory and safety profiles remain uncharacterized; brominated compounds often require careful handling due to toxicity risks.

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